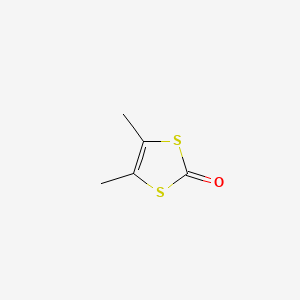

4,5-Dimethyl-1,3-dithiol-2-one

Description

Contextual Placement within Dithiolone Chemistry

Dithiolones are a class of five-membered heterocyclic compounds that contain two sulfur atoms and a ketone group. ontosight.ai The specific arrangement of these atoms gives rise to distinct isomers, with the 1,3-dithiol-2-one (B14740766) and 1,2-dithiol-3-one cores being of particular interest. 4,5-Dimethyl-1,3-dithiol-2-one, as its name suggests, belongs to the 1,3-dithiol-2-one family. nih.gov

The chemistry of dithiolenes, the broader class to which dithiolones belong, has been an active area of research since the early 1960s. e-bookshelf.de This interest was initially sparked by their unique redox behaviors and structural characteristics. e-bookshelf.de The presence of the sulfur atoms and the carbonyl group in the dithiolone ring of this compound leads to a combination of stability, due to electron delocalization, and potential reactivity. ontosight.ai

The properties of this compound can be compared and contrasted with its corresponding thione analogue, 4,5-dimethyl-1,3-dithiole-2-thione. Both compounds serve as important precursors, particularly in the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives.

Significance as a Precursor and Building Block in Organic Synthesis

The primary significance of this compound in advanced chemical research lies in its role as a versatile precursor and building block for the synthesis of a wide array of more complex molecules. ontosight.aiacs.org Its utility stems from the ability of the dithiolone ring to undergo various chemical transformations.

One of the most notable applications of this compound is in the synthesis of tetrathiafulvalene (TTF) and its derivatives. mdpi.com TTFs are organic electron donors that have been extensively studied for their applications in materials science, particularly in the development of organic conductors and superconductors. The synthesis of TTF derivatives often involves the coupling of 1,3-dithiol-2-one or 1,3-dithiol-2-thione precursors. For instance, the cross-coupling reaction of a 1,3-dithiol-2-one derivative with a 1,3-dithiol-2-thione can yield unsymmetrical TTFs. nih.gov

Furthermore, this compound can serve as a masked form of the dimethyldithiolene ligand. nih.gov This allows for the controlled introduction of this ligand into metal complexes. A high-yield synthesis of [Ni(S2C2Me2)2] has been reported using this compound as the dithiolene ligand precursor. acs.org

The reactivity of the dithiolone ring also allows for functionalization. For example, bromination of this compound can lead to the formation of 4,5-bis(bromomethyl)-1,3-dithiol-2-one (B14277434), a precursor for further synthetic elaborations. researchgate.nettandfonline.com

Historical Development of 1,3-Dithiol-2-one Chemistry

The study of dithiolone chemistry has evolved significantly over the decades. Early investigations into dithiole chemistry laid the groundwork for understanding the reactivity and properties of these sulfur-containing heterocycles. While the first synthesis of a compound containing a 1,2-dithiol-3-thione ring, 4,5-dimethyl-1,2-dithiol-3-thione, was reported in 1884, the broader field of dithiolone chemistry began to flourish in the mid-20th century. semanticscholar.org

The development of general and facile syntheses for 1,3-dithiol-2-ones and their thione counterparts in the 1970s and 1980s was a significant milestone. acs.orgacs.org These synthetic advancements opened up new avenues for research and application. The connection between dithiolene chemistry and materials science, particularly with the rise of organic metals, further fueled interest in these compounds. e-bookshelf.de The preparative chemistry of dithiolene complexes has greatly benefited from the parallel advancements in tetrathiafulvalene chemistry. e-bookshelf.de

The ability to functionalize the 1,3-dithiol-2-one ring has been a key area of development. Methods for deprotonation followed by C-alkylation have allowed for the synthesis of a variety of functionalized dithiolenes. e-bookshelf.de Research continues to explore the synthesis and photoreactivity of substituted 1,3-dithiol-2-ones, such as 4,5-dithienyl ontosight.ainih.govdithiol-2-ones, which can lead to novel ring cleavage reactions and the formation of new heterocyclic systems. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-dithiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS2/c1-3-4(2)8-5(6)7-3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXYRSCGWFWNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)S1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964337 | |

| Record name | 4,5-Dimethyl-2H-1,3-dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49675-88-9 | |

| Record name | 1,3-Dithiol-2-one, 4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049675889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-2H-1,3-dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethyl 1,3 Dithiol 2 One

Pioneering Synthetic Routes

Initial synthetic efforts established fundamental pathways to the 1,3-dithiol-2-one (B14740766) core structure, primarily relying on radical chemistry and the strategic exchange of atoms within precursor molecules.

One of the early and effective methods for preparing 1,3-dithiol-2-ones involves a one-pot radical reaction utilizing xanthates. researchgate.net This approach typically uses a commercially available xanthogen disulfide, such as diisopropyl xanthogen disulfide, which reacts with an alkyne under radical conditions. researchgate.net For the synthesis of 4,5-Dimethyl-1,3-dithiol-2-one, the specific alkyne required is 2-butyne.

The mechanism proceeds through the addition of a thio radical, generated from the xanthogen disulfide, to the alkyne. researchgate.net This step forms a vinyl radical intermediate, which then undergoes a ring-closure reaction to create the five-membered 1,3-dithiol-2-one heterocycle. researchgate.net This method proved particularly effective for alkynes that are conjugated with a carbon-carbon double bond. researchgate.net The use of xanthate-based radical processes has since become a staple in the synthesis of various complex heterocyclic systems. nih.gov

Chalcogen exchange represents another foundational strategy, where atoms like oxygen, sulfur, or selenium are interchanged to form the desired heterocyclic ring. This pathway is prominent in the synthesis of related sulfur and selenium-containing compounds, such as tetraselenafulvalenes and diselenafulvalenes. mdpi.com The core principle involves the cross-coupling of different chalcogen-containing precursors. mdpi.com

For instance, a 1,3-dithiole-2-thione (B1293655) can be converted to its corresponding 1,3-dithiol-2-one, which constitutes an exchange of a sulfur atom for an oxygen atom at the carbonyl position. Conversely, the oxygen atoms in a reagent like diisopropyl xanthogen disulfide can be replaced by sulfur to furnish 1,3-dithiol-2-thiones instead of the -one variant. researchgate.net Another related method involves reacting 1,2-bis-triisopropylsilanylsulfanyl-alkenes with chloroformate derivatives to yield cyclic adducts like 1,3-dithiol-2-ones. researchgate.net These pathways highlight the versatility of manipulating chalcogen elements to construct specific heterocyclic frameworks.

Table 1: Comparison of Pioneering Synthetic Routes

| Feature | Xanthate-Mediated Approach | Chalcogen Exchange Pathway |

| Key Reagents | Xanthogen disulfide, Alkyne (2-butyne) | Chloroformate derivatives, 1,2-bis(silyl)thioalkenes |

| Reaction Type | Radical addition and cyclization researchgate.net | Cyclocondensation / Coupling researchgate.netmdpi.com |

| Key Intermediate | Vinyl radical researchgate.net | N/A |

| Generality | Effective for various alkynes researchgate.net | Versatile for interchanging O, S, and Se atoms researchgate.netmdpi.com |

Modernized and Scalable Synthesis Protocols

As the demand for this compound and its derivatives grew, research shifted towards optimizing existing methods and developing new, scalable protocols that prioritized efficiency, safety, and product purity.

Modern synthetic chemistry emphasizes the fine-tuning of reaction parameters to maximize yield and minimize byproducts. For dithiolone synthesis, this includes the careful selection of solvents, bases, and reaction temperatures. For example, a convenient one-pot synthesis for structurally similar 4-pyrimidone-2-thioethers was developed by mediating the condensation of S-alkylisothioureas and β-ketoesters, a process that was successfully scaled to 200 grams. nih.gov Optimization studies for this reaction involved screening various bases, such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), and adjusting their equivalents to drive the reaction to completion. nih.gov

Similar principles of optimization are applied to the synthesis of dithiolones. In a detailed protocol for a related dithiolo-dithiole-dione, reaction conditions were rigorously optimized to produce a final product of superior quality and high purity. d-nb.infothieme-connect.com This highlights a trend toward developing reliable and reproducible, large-scale syntheses by carefully controlling each reaction parameter. thieme.de

Achieving high purity is critical, and advanced purification techniques are essential to isolate the target compound from crude reaction mixtures.

Crystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor. In one procedure for a related compound, the solid product was collected, washed, and dried, then further purified by heating to reflux in a mixture of glacial acetic acid and sulfuric acid, followed by cooling to allow for the formation of pure needles. d-nb.info Recrystallization from solvents like ethanol (B145695) is also a standard practice. google.com

Distillation: For liquid compounds or solids with a suitable boiling point, distillation is a powerful purification tool. Vacuum distillation is employed for compounds that are sensitive to high temperatures, as lowering the pressure also lowers the boiling point, preventing thermal decomposition. researchgate.netSteam distillation is another advanced technique that can be used to purify water-immiscible solids or liquids. google.com In this method, steam is passed through the crude mixture, and the compound co-distills with the water at a temperature below its decomposition point. google.com A patent for the purification of the analogous compound 4,5-dimethyl-1,3-dioxol-2-one (B143725) describes a steam distillation process that yields a high-purity white product, demonstrating its suitability for industrial-scale production. google.com

Table 2: Overview of Purification Techniques

| Technique | Principle | Advantages | Applicability |

| Crystallization | Difference in solubility between the compound and impurities in a given solvent. d-nb.info | High purity achievable, scalable. | Solid compounds. d-nb.infogoogle.com |

| Vacuum Distillation | Separation based on boiling points at reduced pressure. | Purifies high-boiling or heat-sensitive compounds. researchgate.net | Liquid compounds or sublimable solids. |

| Steam Distillation | Co-distillation with water for volatile, water-immiscible compounds. google.com | Avoids high temperatures, good for industrial scale. google.com | Solids or liquids that are stable in hot steam. google.com |

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govsemanticscholar.org These principles are increasingly influencing the synthesis of this compound.

Key considerations include:

Atom Economy: Designing reactions, such as one-pot syntheses, that maximize the incorporation of material from the starting reagents into the final product, thus preventing waste. researchgate.netnih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives is a core goal. mdpi.com For example, some modern protocols are designed specifically to avoid the use of highly toxic carbon disulfide and mercury-based desulfurizing agents, which were used in earlier synthetic routes for related compounds. d-nb.info The use of green solvents like water, ethanol, or dimethyl carbonate (DMC) is encouraged. frontiersin.orgmdpi.com

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents that are consumed in the reaction and generate more waste. nih.gov The development of metal-free catalytic systems further enhances the green profile of a synthesis. mdpi.com

Energy Efficiency: Utilizing methods like microwave or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. mdpi.com

By integrating these principles, chemists can develop synthetic routes to this compound that are not only efficient and scalable but also significantly safer and more sustainable. nih.gov

Reactivity and Mechanistic Pathways of 4,5 Dimethyl 1,3 Dithiol 2 One

Ring-Opening Reactions and Equilibria

The most significant reaction pathway for 4,5-dimethyl-1,3-dithiol-2-one involves the opening of its five-membered ring. This process is fundamental to its application as a precursor in the synthesis of more complex molecules, particularly metal dithiolene complexes.

Base-Mediated Dithiolate Formation

The primary method for inducing the ring-opening of this compound is through the action of a base. rsc.org This reaction, often referred to as deprotection or hydrolysis, is a crucial step for generating the corresponding 1,2-alkenedithiolate dianion. The process is typically carried out using an alkaline metal hydroxide (B78521), such as sodium or potassium hydroxide, in an alcoholic solvent like ethanol (B145695). rsc.org

The mechanism involves a nucleophilic attack by the hydroxide ion on the electrophilic carbonyl carbon (C2) of the dithiolone ring. This initiates the cleavage of the carbon-sulfur bonds, leading to the release of the carbonyl group, often as carbonate or carbon dioxide, and the formation of the desired dithiolate salt. This dithiolate species is a powerful nucleophile and a key intermediate in the synthesis of metal dithiolene complexes and tetrathiafulvalene (B1198394) derivatives. rsc.org The general scheme for this base-mediated ring-opening is a cornerstone of dithiolene chemistry.

Table 1: Conditions for Base-Mediated Ring-Opening

| Reagent | Solvent | Product | Application |

|---|

Reversibility of Ring-Opening Processes

A noteworthy aspect of the ring-opening of 1,3-dithiol-2-one (B14740766) systems is its reversibility. rsc.orgresearchgate.net Research has demonstrated that the deprotection process to form the dithiolate is not a one-way reaction. The resulting dithiolate can effectively act as a trap for carbon dioxide, leading to the reformation of the original this compound structure. rsc.orgresearchgate.net

This equilibrium is significant for researchers working with these non-innocent ligand systems. The discovery of this reversibility highlights the dynamic nature of the system and has potential implications beyond synthetic chemistry, including concepts related to CO2 capture. rsc.orgresearchgate.net The forward reaction (ring-opening) is favored by the presence of a strong base and a metal salt to trap the dithiolate, while the reverse reaction (ring-closure) is favored by the introduction of CO2.

Functionalization of Methyl Groups

The two methyl groups attached to the dithiolone ring at positions 4 and 5 are not merely passive substituents. They offer sites for further chemical modification, allowing for the synthesis of a range of derivatives with tailored properties.

Halogenation for Further Derivatization

The methyl groups of this compound can be subjected to halogenation to create reactive intermediates for subsequent reactions. A key example of this is the synthesis of 4,5-bis(bromomethyl)-1,3-dithiol-2-one (B14277434). researchgate.net This brominated derivative serves as a versatile building block, with the bromine atoms acting as excellent leaving groups for nucleophilic substitution reactions. The crystal structure of this compound has been characterized, confirming the covalent attachment of bromine to the methyl carbons. researchgate.net

Nucleophilic Substitution Reactions

Following halogenation, the resulting haloalkyl groups are susceptible to attack by various nucleophiles. This allows for the introduction of a wide array of functional groups. For instance, 4,5-bis(bromomethyl)-1,3-dithiol-2-one can be converted into 4,5-bis[(dihydroxyphosphoryl)methyl]-1,3-dithiol-2-one. researchgate.net This transformation is a clear example of a nucleophilic substitution reaction where the bromide ions are displaced by a phosphorus-containing nucleophile. Such derivatizations are crucial for creating molecules with specific electronic or binding properties. researchgate.net

Table 2: Examples of Methyl Group Functionalization

| Starting Material | Reagent/Reaction Type | Product |

|---|---|---|

| This compound | Bromination | 4,5-Bis(bromomethyl)-1,3-dithiol-2-one researchgate.net |

Electrophilic and Nucleophilic Character of the Dithiolone Ring System

The this compound ring system exhibits both electrophilic and nucleophilic characteristics, which dictate its reactivity profile.

The primary electrophilic site is the carbonyl carbon atom. Its partial positive charge makes it susceptible to attack by nucleophiles, as demonstrated in the base-mediated ring-opening reaction. rsc.org This electrophilicity is central to its use as a protected form of the dithiolene ligand.

Conversely, the sulfur atoms, with their available lone pairs of electrons, confer nucleophilic character to the molecule. This is most powerfully expressed after the ring-opening reaction. The resulting dithiolate dianion is a strong, bidentate nucleophile that readily coordinates to metal centers to form stable dithiolene complexes. rsc.orgresearchgate.net The substitution of oxygen atoms in the analogous 1,3-dioxolane (B20135) ring with sulfur increases the electron density within the ring, enhancing its reactivity in certain contexts. This dual reactivity underpins the versatility of this compound in synthetic chemistry.

Photochemical Transformations and Unmasking Mechanisms

The photochemical behavior of this compound is characterized by its utility as a photolabile protecting group, primarily for the generation of the corresponding 1,2-dithiolene ligand. This "unmasking" is achieved through a light-induced transformation, offering a clean and efficient alternative to traditional chemical deprotection methods.

The core photochemical process that this compound and related 1,3-dithiol-2-ones undergo is a decarbonylation reaction. researchgate.netresearchgate.net This transformation is initiated by the absorption of ultraviolet light, leading to the extrusion of a molecule of carbon monoxide (CO). The primary product of this photochemical event is the highly reactive 3,4-dimethyl-1,2-dithiete, which exists in equilibrium with its valence tautomer, but-3-yne-2,3-dithione. researchgate.net

This photochemical unmasking is particularly valuable in the synthesis of metal dithiolene complexes. researchgate.net Traditional methods for generating dithiolene ligands often involve basic hydrolysis of the 1,3-dithiol-2-one precursor. However, this approach can be problematic for ligands with aliphatic backbones, such as the dimethyl derivative, which are often difficult to handle. researchgate.net The photochemical approach circumvents these difficulties by generating the reactive 1,2-dithione intermediate in situ.

The light-induced pericyclic reaction releases carbon monoxide and forms the 1,2-dithione, which is a non-innocent ligand capable of oxidizing low-valent metal precursors. researchgate.netresearchgate.net This allows for the direct synthesis of heteroleptic dithiolene complexes from metal carbonyl precursors in a one-pot reaction. This photochemical method has been shown to be effective for the synthesis of molybdenum and tungsten dithiolene complexes, providing higher yields and cleaner transformations compared to chemical methods. researchgate.net The progress of the reaction can also be precisely monitored. researchgate.net

While the primary photochemical pathway is decarbonylation, the subsequent reactions of the generated 1,2-dithione can vary depending on the reaction conditions and the presence of trapping agents. In the absence of a suitable trapping agent, the highly reactive 1,2-dithione can undergo further reactions. For instance, irradiation of some 4,5-disubstituted-1,3-dithiol-2-ones can lead to the formation of 1,4-dithiins through dimerization of the intermediate 1,2-dithione. researchgate.netnih.gov

The table below summarizes the key photochemical transformations and unmasking mechanisms of 1,3-dithiol-2-one derivatives based on available research.

| Precursor | Irradiation Conditions | Key Transformation | Primary Intermediate/Product | Application/Further Reaction |

| This compound | UV light | Decarbonylation | 3,4-Dimethyl-1,2-dithiete / But-3-yne-2,3-dithione | In situ generation of dimethyldithiolene ligand for metal complex synthesis. researchgate.net |

| 4,5-Bis(methylthio)-1,3-dithiol-2-one | Not specified | Photochemical Decarbonylation | Dimethyl tetrathiooxalate | Formation of a [4+2] dimer in solution. researchgate.net |

| 4,5-Dithiophen-2-yl researchgate.networktribe.comdithiol-2-one | Not specified | Dimerization after decarbonylation | 2,3,5,6-Tetrathiophen-2-yl-1,4-dithiine | Formation of a stable dithiine product. researchgate.netnih.gov |

| Thiophen-3-yl-substituted researchgate.networktribe.comdithiol-2-ones | Not specified | Ring cleavage and rearrangement | Thieno[3,4-c]dithiines | Formation of a unique heterocyclic system. researchgate.netnih.gov |

| 2,5-Diphenyl-1,3-dithiol-4-one | High-pressure mercury lamp | Photofragmentation and dimerization | Tetraphenyl-1,4-dithiin, tetraphenylthiophene, diphenylacetylene | Complex mixture of products formed. rsc.org |

Table 1: Summary of Photochemical Transformations of 1,3-Dithiol-2-one Derivatives

The photochemical unmasking of this compound represents a significant synthetic strategy, providing a mild and efficient route to the corresponding dithiolene ligand. This method is particularly advantageous for creating complexes with aliphatic dithiolene ligands, which are often challenging to synthesize through conventional means. The ability to generate the reactive 1,2-dithione intermediate photochemically and trap it in situ has expanded the accessibility of a range of metal dithiolene complexes.

Derivatives and Structural Analogs of 4,5 Dimethyl 1,3 Dithiol 2 One

Formation of Tetrathiafulvalene (B1198394) (TTF) Derivatives

4,5-Dimethyl-1,3-dithiol-2-one is a key starting material for synthesizing various tetrathiafulvalene (TTF) derivatives. These derivatives are of great interest due to their electron-donating capabilities, which lead to the formation of highly conductive organic materials. The synthesis often involves coupling reactions, such as those mediated by triethyl phosphite, which can join two dithiole units to form the core TTF structure.

A significant class of derivatives includes bis(1,3-dithiol-2-ylidene) systems. These are essentially extended TTF analogs.

One notable example is the tetramethyl derivative of bis-fused tetrathiafulvalene, 2,5-bis(4,5-dimethyl-1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene (TMTTP) . acs.orgacs.org The synthesis of TMTTP has been successfully achieved, leading to the formation of radical cation salts that exhibit high electrical conductivity, typically in the range of 10¹ to 10² S cm⁻¹ on a single crystal. acs.orgacs.orgnih.gov The electrical properties of these TMTTP-based conductors are influenced by the shape and size of the counter-anion. acs.orgacs.orgnih.gov For instance, salts with PF₆⁻ and AsF₆⁻ anions show metallic behavior down to low temperatures, whereas those with ReO₄⁻ and AuI₂⁻ undergo a metal-to-insulator transition. acs.orgacs.orgnih.gov

Another related system is 2-isopropylidene-1,3-dithiolo[4,5-d]-4,5-dimethyltetrathiafulvalene (MeDTDM) . mdpi.com This compound belongs to a class of TTF derivatives that are condensed with a 2-alkylidene-1,3-dithiole moiety. mdpi.com These types of molecules are designed to create two-dimensional molecular arrangements, which are crucial for achieving metallic conductivity down to low temperatures. mdpi.com

Table 1: Electrical Properties of Selected TMTTP Radical Cation Salts

| Salt Composition | Room Temperature Conductivity (σ_rt) | Electrical Behavior | Metal-to-Insulator Transition Temperature (T_MI) |

| (TMTTP)₂PF₆ | 10¹ - 10² S cm⁻¹ acs.org | Metallic down to 10 K acs.orgnih.gov | Not observed above 10 K acs.orgnih.gov |

| (TMTTP)₂AsF₆ | 10¹ - 10² S cm⁻¹ acs.org | Metallic down to 10 K acs.orgnih.gov | Not observed above 10 K acs.orgnih.gov |

| (TMTTP)₂ReO₄ | 10¹ - 10² S cm⁻¹ acs.org | Metal-to-Insulator Transition acs.orgnih.gov | 126 K acs.orgnih.gov |

| (TMTTP)₃AuI₂ | 10¹ - 10² S cm⁻¹ acs.org | Metal-to-Insulator Transition acs.orgnih.gov | 11 K acs.orgnih.gov |

The synthetic utility of dithiole-based precursors extends to the formation of mixed chalcogenide analogs, where sulfur atoms in the TTF core are replaced by other chalcogens like selenium. This leads to the creation of diselenadithiafulvalenes .

The synthesis of these mixed analogs is often achieved through cross-coupling reactions. For example, a 1,3-dithiole-2-one or its corresponding thione can be reacted with a 1,3-diselenole-2-one in the presence of a coupling agent like triethyl phosphite. mdpi.com This methodology allows for the controlled construction of unsymmetrical TTF-type molecules containing both sulfur and selenium. mdpi.com The resulting diselenadithiafulvalene derivatives exhibit unique electronic properties and have been investigated for their potential in creating novel charge-transfer complexes and conducting materials. mdpi.com

Metal Dithiolene Complexes Derived from this compound

This compound serves as a convenient precursor to the 4,5-dimethyl-1,2-ethenedithiolate (S₂C₂Me₂) ligand . This ligand readily forms complexes with a wide range of transition metals. These metal dithiolene complexes are known for their interesting electronic and structural properties.

The synthesis of metal dithiolene complexes from this compound often involves an in-situ generation of the dithiolene ligand. scite.ai For example, a high-yield synthesis of [Ni(S₂C₂Me₂)₂] has been described using this compound as the ligand precursor. scite.airesearchgate.net This nickel complex can then be used in further reactions, for instance, to create mixed-ligand tungsten complexes. scite.airesearchgate.net

The coordination of the S₂C₂Me₂ ligand to metal centers can result in various geometries. A notable example is the formation of tris(dithiolene) complexes, such as [W(S₂C₂Me₂)₃], which exhibit a trigonal prismatic geometry. scite.aiwikipedia.org This was one of the first examples of such a geometry in coordination chemistry. wikipedia.org The coordination chemistry of these ligands is extensive, leading to complexes with one, two, or three dithiolene ligands bound to the metal center. wikipedia.org

Table 2: Examples of Metal Dithiolene Complexes Derived from this compound

| Complex | Metal Center | Geometry | Precursor for Ligand |

| [Ni(S₂C₂Me₂)₂] | Nickel (Ni) | Square Planar | This compound scite.airesearchgate.net |

| [W(S₂C₂Me₂)₃] | Tungsten (W) | Trigonal Prismatic scite.ai | This compound scite.airesearchgate.net |

| [W(S₂C₂Me₂)(CO)₄] | Tungsten (W) | Trigonal Prismatic scite.ai | [Ni(S₂C₂Me₂)₂] scite.ai |

| trans-[Pt(mdt)₂(PMe₃)₂] | Platinum (Pt) | Octahedral researchgate.net | This compound researchgate.net |

A defining feature of metal dithiolene complexes is their rich redox chemistry. The dithiolene ligand is considered "non-innocent," meaning it can exist in multiple oxidation states: the dianionic "ene-1,2-dithiolate," the neutral "1,2-dithioketone," and a monoanionic radical intermediate. wikipedia.org This ligand-based redox activity, coupled with the redox potential of the metal center, gives rise to a series of reversible electron-transfer steps in the complexes. acs.org

When a dithiolene complex is oxidized, the ligand gains more 1,2-dithioketone character. Conversely, upon reduction, it resembles more of an ene-1,2-dithiolate. wikipedia.org These changes are reflected in the C-C and C-S bond distances within the ligand framework. wikipedia.org This redox flexibility is a key reason for the intense interest in these compounds for applications in molecular electronics and catalysis.

Heterocyclic Ring Fusions and Extended π-Systems

The framework of this compound can be incorporated into larger, more complex heterocyclic systems. This is a powerful strategy for creating extended π-conjugated molecules with tailored electronic properties.

One approach involves the fusion of other heterocyclic rings onto the dithiolene or resulting TTF structure. For instance, TTF derivatives with a fused 1,2,5-thiadiazole (B1195012) ring have been synthesized and studied as components for conducting organic solids. nih.gov The presence of additional heteroatoms like nitrogen can lead to intermolecular interactions (e.g., S···N contacts) that influence the solid-state packing and can enhance the dimensionality of the resulting materials, which is beneficial for suppressing metal-insulator transitions. nih.gov

Another strategy to create extended π-systems is to introduce aromatic or polyene units between the 1,3-dithiole rings of a TTF molecule. This extension of the π-conjugated framework is known to increase the number of accessible redox states in the molecule. These extended donor molecules are of interest for their complex redox behavior and potential applications in molecular electronics.

Advanced Spectroscopic and Computational Characterization of 4,5 Dimethyl 1,3 Dithiol 2 One and Its Derivatives

Spectroscopic Analysis Techniques

A range of spectroscopic methods has been employed to characterize 4,5-dimethyl-1,3-dithiol-2-one, each providing unique information about its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of this compound.

In ¹H NMR spectroscopy, the two equivalent methyl groups on the dithiolene ring typically exhibit a single sharp singlet. For this compound in deuterated chloroform (B151607) (CDCl₃), this peak appears at approximately 2.13 ppm. orgsyn.orgorgsyn.org

¹³C NMR spectroscopy provides further structural confirmation. The spectrum of this compound in CDCl₃ shows distinct signals for the methyl carbons, the unsaturated carbons of the dithiolene ring, and the carbonyl carbon. orgsyn.orgorgsyn.org The characteristic chemical shifts are approximately 13.7 ppm for the methyl carbons, 122.8 ppm for the C=C carbons, and 192.1 ppm for the C=O carbon. orgsyn.orgorgsyn.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | 2.13 | Singlet |

| ¹³C | 13.7 (CH₃) | - |

| 122.8 (C=C) | - | |

| 192.1 (C=O) | - |

Data sourced from Organic Syntheses. orgsyn.orgorgsyn.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. This peak is typically observed in the region of 1650-1753 cm⁻¹. orgsyn.orgorgsyn.org Other significant absorption bands include those for C-H stretching and bending vibrations of the methyl groups. orgsyn.orgorgsyn.org

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1650 - 1753 | C=O stretch |

| ~2851 - 2942 | C-H stretch (methyl) |

| ~1373 - 1433 | C-H bend (methyl) |

Data sourced from Organic Syntheses. orgsyn.orgorgsyn.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. In chemical ionization mass spectrometry (CI-MS), the protonated molecule [M+H]⁺ is often observed as the base peak at a mass-to-charge ratio (m/z) of 147. orgsyn.orgorgsyn.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. orgsyn.orgorgsyn.org

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Calculated) | m/z (Found) |

|---|---|---|---|

| CI-MS | [M+H]⁺ | - | 147 |

| HRMS | [M+H]⁺ | 146.99329 | 146.99333 |

Data sourced from Organic Syntheses. orgsyn.orgorgsyn.org

Photoelectron Spectroscopy (PES) for Electronic Structure Elucidation

Variable-temperature photoelectron spectroscopy (PES) has been a powerful technique for investigating the thermal fragmentation of 1,3-dithiol-2-ones, including the 4,5-dimethyl derivative. researchgate.netlookchem.com These studies have provided valuable insights into the electronic structure of the reactive intermediates formed upon heating, such as 3,4-dimethyl-1,2-dithiete. researchgate.netlookchem.com The photoelectron spectra help in identifying and characterizing these transient species through their distinct ionization energies. researchgate.netlookchem.com

Crystallographic Studies

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of derivatives of this compound has been instrumental in unequivocally determining their molecular structures. For instance, the crystal structure of 2-(4,5-dimethyl-1,3-dithiolylidene)-5,6-dimethyl-2,3-dihydro-1,4-dithiine-3-thione, a derivative, was solved and refined to reveal a triclinic crystal system with space group P1̅. rsc.org The analysis showed a planar five-membered 1,3-dithiole ring and a folded six-membered ring, with short intramolecular S···S contacts suggesting partial bonding. rsc.org

In another example, the crystal structures of 4,5-bis(bromomethyl)-1,3-dithiol-2-one (B14277434) and 4,5-bis[(dihydroxyphosphoryl)methyl]-1,3-dithiol-2-one were determined to be in the same monoclinic space group. researchgate.net Both molecules possess a twofold symmetry axis that includes the C=O bond, leading to a head-to-tail alignment of the molecules in the crystal lattice. researchgate.net

Table 4: Crystallographic Data for 2-(4,5-dimethyl-1,3-dithiolylidene)-5,6-dimethyl-2,3-dihydro-1,4-dithiine-3-thione

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 7.852(6) |

| b (Å) | 12.253(22) |

| c (Å) | 7.807(12) |

| α (°) | 78.02(13) |

| β (°) | 110.29(10) |

| γ (°) | 91.11(11) |

| Z | 2 |

Data sourced from J. Chem. Soc., Perkin Trans. 1. rsc.org

Molecular Packing and Intermolecular Interactions

The way molecules arrange themselves in a solid state, known as molecular packing, is crucial for determining the material's properties. In the case of this compound and its analogs, their packing is largely governed by weak, non-classical hydrogen bonds.

In the crystal structures of related compounds like bis[4-methyl-1,3-ene-dithiol-2-one] disulfide and diselenide, the packing is dictated by C—H⋯O and C—H⋯S (or C—H⋯Se) interactions. researchgate.net Specifically, one of the carbonyl oxygen atoms engages in C—H⋯O interactions, creating zigzagging infinite chains. researchgate.net These are further supported by intramolecular C—H⋯S interactions and other intermolecular C—H⋯S/Se interactions, culminating in a three-dimensional network. researchgate.net The interactions involving the chalcogenide bridges form chains that extend along a specific crystallographic axis. researchgate.net

Similarly, the analog 4,5-dimethyl-1,3-dioxol-2-one (B143725), crystallizes in a way that its molecular C2 axis aligns with a crystallographic mirror plane. iucr.orgresearchgate.net The molecules form antiparallel linear strands that associate into sheets, with close H⋯H and O⋯O intermolecular contacts. iucr.orgresearchgate.net Between these sheets, parallel strands position the carbonyl oxygen atom near the five-membered ring of a neighboring molecule, leading to close O⋯O and O⋯C contacts. iucr.orgresearchgate.net Electrostatic interactions, particularly the alignment of polarized bonds, are thought to play a decisive role in this layered organization. iucr.org

Computational Chemistry Approaches

Computational chemistry provides powerful tools to understand the electronic and structural properties of molecules, as well as to predict their reactivity and potential applications.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1,3-dithiole-2-thione (B1293655) (DTT), a related parent compound, and its analogs, DFT calculations have been employed to study their geometries and energies. researchgate.net These calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, help in optimizing the molecular structures and understanding their electronic properties. mdpi.comnih.gov

For instance, studies on 2-thioxo-1,3-dithiol-carboxamides, which are derivatives, have used DFT to analyze their optimized structures and the distribution of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com These calculations reveal that the HOMO and LUMO are primarily localized on the 2-thioxo-1,3-dithiol moiety, indicating this region is the most reactive part of the molecule. mdpi.com Similar DFT studies on other derivatives have been used to confirm experimental findings from techniques like UV-Vis spectroscopy and NMR. sioc-journal.cn

The geometric parameters obtained from DFT calculations for molecules like 1,3-dithiole-2-thione suggest a degree of extended conjugation across the molecule. researchgate.net When these molecules form radical cations, which is relevant for their conducting properties, the extent of this conjugation can change, impacting their charge transport capabilities. researchgate.net

Theoretical Modeling of Reaction Mechanisms

Theoretical modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For derivatives of 1,3-dithiol-2-one (B14740766), proposed reaction mechanisms are often supported by computational analysis. For example, the synthesis of dimethyl 2-thioxo-1,3-dithiol-4,5-dicarboxylate is proposed to proceed through a 1,3-dipolar cycloaddition, forming an intermediate ylide, followed by a retro-1,3-dipolar cycloaddition. mdpi.com

In coupling reactions, such as the formation of an amide bond using a coupling agent like HBTU, a detailed mechanism can be proposed. mdpi.com This typically involves the activation of a carboxylic acid group, followed by nucleophilic attack by an amine to form the final amide product. mdpi.com These theoretical models provide a foundational understanding of the reaction pathways.

Furthermore, photoreactions of related compounds have been studied. For instance, the irradiation of 4,5-dithiophen-2-yl iucr.orgnih.govdithiol-2-one leads to a specific tetrathiophen-2-yl-1,4-dithiine product. nih.gov However, a different thiophen-substituted analog undergoes a unique ring cleavage reaction to form a thieno[3,4-c]dithiine. nih.gov

Band Structure Calculations for Conductive Materials

Band structure calculations are essential for predicting the electronic properties of solid-state materials, such as whether they will be conducting, semiconducting, or insulating. These calculations are particularly relevant for derivatives of this compound that can be used to create conductive materials.

For instance, neutral nickel(II) bis(dithiolene) complexes derived from chiral dithiolene ligands are direct band gap semiconductors, as determined by DFT and extended Hückel band structure calculations. ub.edu The conductivity of these materials can be significantly increased under high pressure. ub.edu The arrangement of molecules in the solid state, or packing, and the resulting intermolecular interactions, heavily influence the band structure and, consequently, the material's conductivity. ub.edu

In other cases, band calculations for cation radical salts of tetrathiafulvalene (B1198394) derivatives, which can be synthesized from 1,3-dithiole precursors, can predict a quasi-one-dimensional Fermi surface. mdpi.com However, even with a favorable stacking of molecules, strong on-site Coulomb repulsion can lead to the material being a Mott insulator. mdpi.com For some materials, a tight-binding band calculation can indicate a one-dimensional band insulator. tandfonline.com The nature of the counter-ions and the specific packing arrangement of the donor molecules are critical in determining the final electronic properties. ub.edutandfonline.com

Applications of 4,5 Dimethyl 1,3 Dithiol 2 One in Advanced Materials Science

Organic Conductors and Superconductors

Derivatives of 4,5-Dimethyl-1,3-dithiol-2-one are instrumental in the development of organic conductors and superconductors. These materials are of great interest due to their potential applications in flexible electronics, sensors, and switching devices. orgsyn.org The core of this application lies in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which can form highly conductive crystalline salts.

A key derivative, 2,5-bis(4,5-dimethyl-1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene (TMTTP), has been successfully synthesized and forms radical cation salts that exhibit high electrical conductivity, typically in the range of 10¹ to 10² S cm⁻¹ on a single crystal. nih.govacs.org These salts are created through charge-transfer (CT) processes with various anions.

Design Principles for High Conductivity Materials

The design of highly conductive organic materials based on TTF derivatives follows several key principles:

Molecular Structure and Symmetry: The introduction of substituents, such as methyl groups, can influence the molecular packing and intermolecular interactions, which are crucial for achieving high conductivity. mdpi.com Symmetrically and unsymmetrically substituted 1,3-dithiol-2-ones are versatile precursors for creating a wide array of TTF derivatives. orgsyn.org

Two-Dimensionality: Creating two-dimensional molecular arrangements, such as the β- and κ-types, is a critical strategy for developing high-transition-temperature organic superconductors. mdpi.comresearchgate.net These arrangements facilitate strong intermolecular interactions, leading to the formation of two-dimensional conducting layers. mdpi.comresearchgate.net

Steric Hindrance: The introduction of appropriate substituents that create steric hindrance is an effective method to achieve a dimerized molecular arrangement, which is often a prerequisite for superconductivity. mdpi.comresearchgate.net

π-Conjugation: Extending the π-conjugation of the donor molecule is another important design principle. Bis-fused TTF derivatives like BDT-TTP are designed by inserting a 1,3,4,6-tetrathiapentalene moiety between the two 1,3-dithiole rings of TTF, enhancing the potential for two-dimensional conductivity. nih.gov

Influence of Molecular Arrangement and Anion Geometry on Electrical Properties

The electrical properties of charge-transfer salts derived from this compound precursors are highly dependent on the crystal packing and the nature of the counter-anion.

The shape and size of the anion play a significant role in modulating the electrical properties of TMTTP-based conductors. nih.govacs.org For instance, (TMTTP)₂PF₆ and (TMTTP)₂AsF₆ salts exhibit metallic behavior down to 10 K. nih.govacs.org In contrast, salts with different anions, such as (TMTTP)₂ReO₄ and (TMTTP)₃AuI₂, undergo a metal-to-insulator (MI) transition at 126 K and 11 K, respectively. nih.govacs.org

The crystal structure analysis of these salts reveals that the donor packing motif is often of the β-type. nih.gov Tight-binding band calculations for salts like (TMTTP)₂X (where X = ReO₄, BF₄, PF₆, and AsF₆) indicate quasi-one-dimensional Fermi surfaces. nih.gov

The molecular arrangement of the donor molecules is also critical. For example, in the case of dimethyl(ethylenedithio)diselenadithiafulvalene (DMET), another derivative, the crystal structures of its salts consist of a quasi-one-dimensional stack of DMET molecules and insulating layers containing metal halide anions. nih.gov This arrangement leads to semimetallic band structures. nih.gov

Metal-to-Insulator (MI) Transitions in Charge-Transfer Salts

Metal-to-insulator (MI) transitions are a key phenomenon observed in many charge-transfer salts derived from this compound precursors. These transitions are influenced by factors such as temperature, pressure, and the specific anion present.

For example, new charge-transfer salts based on the unsymmetrical donor DMET and metal halide anions, with the general formula (DMET)₄MCl₄(TCE)₂, exhibit MI transitions at different temperatures depending on the metal (M = Mn, Co, Cu, Zn). nih.gov The transition temperatures (TMI) are 25 K for Mn, 15 K for Co, between 5 and 20 K for Cu, and 13 K for Zn. nih.gov These transitions can be suppressed by applying pressure. nih.gov

In some cases, the MI transition is associated with charge ordering. For instance, band calculations based on the X-ray structure analysis of (TMTTP)₂ReO₄ at 100 K suggest that its MI transition is linked to charge ordering with a zigzag stripe pattern. nih.gov In other systems, such as (MeDTES)[Au(CN)₄], the material behaves as a Mott insulator despite having a uniform stack of donor molecules that would suggest metallic behavior. mdpi.comresearchgate.net This is attributed to a large on-site Coulomb interaction. mdpi.comresearchgate.net

The ground state of the π-electron system in some of these materials is understood to be a spin density wave state, which arises from the imperfect nesting of the Fermi surfaces. nih.gov

| Compound | Anion | Conductivity Behavior | Transition Temperature (TMI) |

| (TMTTP)₂PF₆ | PF₆⁻ | Metallic down to 10 K | - |

| (TMTTP)₂AsF₆ | AsF₆⁻ | Metallic down to 10 K | - |

| (TMTTP)₂ReO₄ | ReO₄⁻ | Metal-to-Insulator Transition | 126 K |

| (TMTTP)₃AuI₂ | AuI₂⁻ | Metal-to-Insulator Transition | 11 K |

| (DMET)₄MnCl₄(TCE)₂ | MnCl₄²⁻ | Metal-to-Insulator Transition | 25 K |

| (DMET)₄CoCl₄(TCE)₂ | CoCl₄²⁻ | Metal-to-Insulator Transition | 15 K |

| (DMET)₄CuCl₄(TCE)₂ | CuCl₄²⁻ | Metal-to-Insulator Transition | 5-20 K |

| (DMET)₄ZnCl₄(TCE)₂ | ZnCl₄²⁻ | Metal-to-Insulator Transition | 13 K |

Sensing Devices

Derivatives of this compound have shown potential for use in sensing devices. orgsyn.org The electronic properties of the charge-transfer salts formed from these derivatives can be sensitive to the presence of specific analytes, making them suitable for chemical sensing applications. The ability to tune the conductivity and optical properties of these materials by modifying the donor molecule or the counter-anion allows for the design of sensors with high selectivity and sensitivity.

Photocatalytic Systems

The unique electronic structure of materials derived from this compound also lends itself to applications in photocatalysis. orgsyn.org These materials can absorb light and generate electron-hole pairs, which can then participate in redox reactions to degrade pollutants or drive chemical transformations. The efficiency of these photocatalytic systems can be tailored by controlling the band gap and surface properties of the material.

Reversibly Bleachable Dyes in Optical Applications

Derivatives of this compound have been investigated for their use as reversibly bleachable dyes. orgsyn.org This property is particularly relevant for applications such as Q-switching in near-infrared lasers. The ability of these dyes to switch between a colored and a colorless state upon exposure to light of a specific wavelength allows for the modulation of laser output, a critical function in many laser systems.

Future Research Trajectories and Emerging Applications

Exploration of Novel Synthetic Pathways

The development of efficient and accessible synthetic routes to 4,5-Dimethyl-1,3-dithiol-2-one and its derivatives is crucial for expanding its applications. Current methods often involve multi-step processes or harsh reaction conditions. orgsyn.orgnih.gov Future research will likely focus on developing more direct and environmentally benign synthetic strategies.

One promising avenue is the exploration of radical-based reactions. For instance, 1,3-dithiol-2-ones can be prepared in a one-pot reaction from commercially available diisopropyl xanthogen disulfide and alkynes under radical conditions. researchgate.net This approach, which involves the ring closure of a vinyl radical, has shown promise for alkynes conjugated with a C=C double bond. researchgate.net Further investigation into optimizing these radical reactions for a wider range of substrates could lead to more efficient and versatile syntheses of this compound and its analogs.

Another area of interest is the development of improved purification methods. While traditional column chromatography has been used, simpler techniques like short-path distillation can yield large quantities of pure this compound, making this valuable molecule more accessible for research and industrial applications. orgsyn.org

The synthesis of derivatives of this compound is also a key research direction. For example, the reaction of 4,5-dibromo-1,3-dithiol-2-thione with 4,5-ethylenedithio-1,3-diselenole-2-one has been shown to produce a dibrominated diselenadithiafulvalene derivative in high yield, highlighting the potential for creating complex heterocyclic systems. mdpi.com

Design of Advanced Functional Materials with Tunable Properties

The unique electronic and structural properties of the 1,3-dithiole ring system make this compound an attractive scaffold for the design of advanced functional materials. ontosight.ai Its ability to act as a precursor to dithiolene ligands is central to this potential. nih.goviucr.org

Organic Conductors and Superconductors: A significant area of research is the development of organic conductors and superconductors based on tetrathiafulvalene (B1198394) (TTF) derivatives. mdpi.com By incorporating the 4,5-dimethyl-1,3-dithiole unit into larger π-conjugated systems, researchers can fine-tune the electronic properties of the resulting materials. The introduction of substituents can influence the molecular arrangement in the solid state, which is crucial for achieving high conductivity and superconductivity. mdpi.com For example, introducing steric hindrance can promote the formation of dimerized molecular arrangements, which are important for creating two-dimensional conducting layers. mdpi.com

Non-Linear Optical (NLO) Materials: Donor-π-acceptor chromophores incorporating the 1,3-dithiole moiety have shown promising NLO properties. rsc.org The donor strength of the dithiole ring can be modulated by substituents, and increasing the length of the conjugated bridge between the donor and acceptor groups can enhance the NLO response. rsc.org Future work will likely involve the synthesis and characterization of new chromophores based on this compound to optimize their NLO performance for applications in optoelectronics and photonics.

Molecular Switches and Sensors: The reactivity of the dithiolene ligand derived from this compound can be exploited to create molecular switches and sensors. The reversible deprotection of the dithiolene ligand suggests potential applications in CO2 capture and other areas where reversible binding is desired. researchgate.net

Theoretical Predictions and Experimental Validation

Computational chemistry plays a vital role in guiding the design and understanding of new materials based on this compound.

Density Functional Theory (DFT) Calculations: DFT methods are used to investigate the geometries, energies, and electronic properties of 1,3-dithiole derivatives and their radical cations. worldscientific.com These calculations can predict the extent of electron delocalization and the energy required for charge transport, providing insights into the potential of these molecules as molecular conductors. worldscientific.com For example, theoretical studies have shown that 1,3-dithiole-2-thione (B1293655) (DTT) and its derivatives are likely to be better molecular conductors than their oxygen-containing analogs. worldscientific.com

Predicting Reaction Mechanisms: Computational studies can also be used to elucidate reaction mechanisms, such as the unusual fragmentation of a bicyclic pyran thiolone in the presence of DDQ, which leads to the formation of a rearranged 1,3-dithiole-2-thione derivative. researchgate.net Understanding these mechanisms is essential for developing new and controlled synthetic pathways.

Structure-Property Relationships: The correlation between the molecular structure and the observed physical properties is a key area of investigation. For instance, X-ray crystallography provides detailed information about the solid-state packing of these molecules, which is critical for understanding their conductive properties. rsc.orgbch.ro Combining experimental data with theoretical calculations allows for the development of robust structure-property relationships that can guide the design of new materials with desired functionalities.

Interdisciplinary Research with Related Fields

The future of research on this compound will increasingly involve collaborations with other scientific disciplines.

Medicinal Chemistry: While this article focuses on materials science applications, it is worth noting that dithiolone derivatives have been explored for their potential biological activities, including antimicrobial and antioxidant effects. ontosight.ai The structural similarity of this compound to biologically active compounds like 4,5-dimethyl-1,2-dithiole-3-thione, the first synthesized 1,2-dithiole (B8566573) derivative, suggests potential for future exploration in medicinal chemistry. nih.govmdpi.com

Supramolecular Chemistry: The ability of 1,3-dithiole derivatives to form self-assembled structures through intermolecular interactions opens up possibilities in supramolecular chemistry. iucr.org The formation of layered sheets and antiparallel strands in the crystal structure of the related 4,5-dimethyl-1,3-dioxol-2-one (B143725) highlights the potential for designing complex supramolecular architectures with specific functions. nih.goviucr.org

Environmental Science: The reversible deprotection of dithiolene ligands, which can act as efficient traps for molecules like CO2, suggests potential applications in environmental remediation and carbon capture technologies. researchgate.net Further research in this area could lead to the development of novel materials for a more sustainable future.

Q & A

Q. What safety protocols are essential when handling 4,5-Dimethyl-1,3-dithiol-2-one in laboratory settings?

Researchers must wear protective gear, including gloves, lab coats, and safety goggles, to avoid skin/eye contact. Perform reactions in a fume hood or glovebox if toxic vapors are anticipated. Post-experiment, segregate waste and dispose via certified hazardous waste services to prevent environmental contamination . For related dithiolone derivatives, Sigma-Aldrich recommends storage in airtight containers away from moisture and oxidizers .

Q. What analytical techniques are used to characterize this compound?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for purity assessment. For structural confirmation, combine Fourier-Transform Infrared Spectroscopy (FTIR) with mass spectrometry. Commercial suppliers like BIOFOUNT provide Certificates of Analysis (COA) detailing these methods .

Q. How should researchers store this compound to ensure stability?

Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Monitor for decomposition via periodic NMR analysis. Similar dioxol-2-one derivatives are hygroscopic and degrade upon prolonged exposure to light .

Advanced Research Questions

Q. How can crystallographic methods resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXTL software is optimal. For example, Chandrasekaran et al. resolved the planar geometry of its dioxol-2-one analog (space group P2₁/m) using MoKα radiation and multi-scan absorption correction. Challenges include modeling disorder in methyl groups; iterative refinement with hydrogen atom constraints improves accuracy .

Q. What role does this compound play in coordination chemistry?

The compound acts as a masked precursor for the dimethyl-dithiolene ligand. Base hydrolysis liberates the dithiolene(2−) species, which forms stable complexes with transition metals (e.g., Ni, Pd). These ligands are valuable in catalysis and materials science, analogous to tetraseleno-ortho-carbonate synthesis in heterocyclic chemistry .

Q. How can researchers address contradictions in reactivity data for this compound derivatives?

Discrepancies in reaction yields or byproducts often arise from solvent polarity or temperature variations. For example, Kotani et al. observed divergent reactivity in non-aqueous Li-ion battery electrolytes. Systematic optimization of conditions (e.g., anhydrous DMF at 60°C) and real-time monitoring via LC-MS are recommended .

Q. What methodologies enable the use of this compound in heterocyclic synthesis?

The compound participates in cycloaddition reactions to form thiazole or imidazole derivatives. Patel et al. demonstrated its utility in synthesizing antimicrobial agents via Schiff base intermediates. Key steps include refluxing with aryl aldehydes and catalytic acetic acid, followed by column chromatography purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.